molecular formula C21H19NO6 B1258458 Turraeanthin A

Turraeanthin A

Cat. No. B1258458
M. Wt: 381.4 g/mol
InChI Key: AJUZAYXNOVJWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Turraeanthin A is a natural product found in Turraeanthus africanus and Zanthoxylum leprieurii with data available.

Scientific Research Applications

Anticoccidial Activity

Turraeanthin A, derived from the stem bark of Turraeanthus africanus, has demonstrated notable activity against Toxoplasma gondii, an intracellular parasite in mammals. This finding highlights the potential use of Turraeanthin A in developing treatments against parasitic infections like toxoplasmosis (Vardamides et al., 2008).

Structural Characterization and Isolation

Turraeanthin A was isolated along with another new alkaloid, turraeanthin B, from the stem bark of Turraeanthus africanus. The structural elucidation of these compounds was achieved through detailed spectroscopic analysis. This research provides foundational knowledge for further exploration of Turraeanthin A’s potential applications in various scientific fields (Vardamides et al., 2006).

Potential in Cancer Research

While direct studies on Turraeanthin A in cancer research are not available, the exploration of natural compounds like Turraeanthin A is crucial in cancer systems biology. The holistic approach of systems biology, integrating compounds such as Turraeanthin A, can provide valuable insights into the complex signaling networks in cancer cells and lead to the development of personalized cancer therapies (Werner et al., 2014).

properties

Product Name

Turraeanthin A

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

N-[6-(4-hydroxy-2,5-dimethoxyphenyl)benzo[f][1,3]benzodioxol-5-yl]-N-methylformamide

InChI

InChI=1S/C21H19NO6/c1-22(10-23)21-13(15-8-18(26-3)16(24)9-17(15)25-2)5-4-12-6-19-20(7-14(12)21)28-11-27-19/h4-10,24H,11H2,1-3H3

InChI Key

AJUZAYXNOVJWML-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=C(C=CC2=CC3=C(C=C21)OCO3)C4=CC(=C(C=C4OC)O)OC

synonyms

turraeanthin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.